3-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
CAS No.: 897612-19-0
Cat. No.: VC6778582
Molecular Formula: C19H22ClN3O3S
Molecular Weight: 407.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897612-19-0 |
|---|---|
| Molecular Formula | C19H22ClN3O3S |
| Molecular Weight | 407.91 |
| IUPAC Name | 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
| Standard InChI | InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
| Standard InChI Key | PQEPDSVAHDIKFM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Introduction
Structural and Molecular Characterization
3-Chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897612-19-0) is a synthetic organic compound featuring a benzamide core modified with a 3-chloro substituent and a sulfonylethylpiperazine side chain. The molecular formula C₁₉H₂₂ClN₃O₃S corresponds to a molecular weight of 407.91 g/mol. The IUPAC name systematically describes its structure: 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.
Key Structural Features
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Benzamide backbone: A benzene ring substituted with a chlorine atom at the 3-position and an amide group at the 1-position.
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Sulfonylethyl linker: A two-carbon chain bearing a sulfonyl group (–SO₂–) bridges the benzamide and piperazine moieties.
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4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the 4-position, conferring potential pharmacological activity .
Molecular Identifiers
| Property | Value |
|---|---|
| SMILES | C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
| InChIKey | PQEPDSVAHDIKFM-UHFFFAOYSA-N |
| PubChem CID | 7188802 |
Synthesis and Physicochemical Properties
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step synthesis involving:
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Sulfonation: Introduction of the sulfonyl group to ethylenediamine.
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Piperazine functionalization: Coupling of the sulfonylethyl intermediate with 4-phenylpiperazine.
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Benzamide formation: Reaction of 3-chlorobenzoic acid derivatives with the sulfonylethylpiperazine amine.
Physicochemical Data
| Parameter | Status |
|---|---|
| Solubility | Not available |
| Melting/Boiling points | Undisclosed |
| Stability | Presumed stable at RT |
The lack of solubility data poses challenges for formulation studies, though the sulfonyl and piperazine groups may enhance aqueous solubility compared to simpler benzamides .
Challenges and Future Directions
Research Gaps
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Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are publicly available.
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Target validation: The compound’s specific biological targets and binding affinities require empirical verification.
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Synthetic scalability: Optimizing yield and purity for large-scale production is undocumented.
Strategic Recommendations
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In vitro screening: Prioritize assays against GPCR panels and kinase families.
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Structural analogs: Develop derivatives with varied substituents (e.g., fluoro, methyl) to establish structure-activity relationships.
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Computational modeling: Use molecular docking to predict target engagement and guide wet-lab experiments.
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